molecular formula C18H18N4O2 B11690817 4-[(4-Ethoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

4-[(4-Ethoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

Cat. No.: B11690817
M. Wt: 322.4 g/mol
InChI Key: RCTOLZDEFSEMIC-UHFFFAOYSA-N
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Description

4-[(4-Ethoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is a pyrazolone-based heterocyclic compound that serves as a key intermediate and functional molecule in advanced materials and analytical science. Its conjugated structure, featuring a hydrazone linkage, makes it a promising candidate for the development of organic dyes and pigments. Research indicates that related pyrazolone-hydrazone derivatives exhibit notable optical properties and are investigated for application in dye-sensitized systems . Furthermore, the specific molecular architecture of this compound, with donor and acceptor groups, allows it to act as a ligand for various metal ions. This chelating potential is harnessed in analytical chemistry for the colorimetric detection and extraction of metals , facilitating environmental monitoring and industrial analysis. The compound's research value is rooted in its dual utility as a versatile synthon in organic synthesis and a functional probe in supramolecular and materials chemistry, offering scientists a tool to explore novel photophysical behaviors and molecular recognition events.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H18N4O2/c1-3-24-16-11-9-14(10-12-16)19-20-17-13(2)21-22(18(17)23)15-7-5-4-6-8-15/h4-12,21H,3H2,1-2H3

InChI Key

RCTOLZDEFSEMIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Phenylhydrazine

The pyrazolone backbone is synthesized via acid-catalyzed cyclization:

  • Reaction Conditions : Ethyl acetoacetate (1.0 equiv) and phenylhydrazine (1.1 equiv) are refluxed in ethanol with glacial acetic acid (2 drops) for 5 hours.

  • Workup : The mixture is cooled, poured into ice water, and filtered to yield 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one as a pale yellow solid.

Characterization Data :

  • Yield : 78–85%

  • Melting Point : 210–212°C

  • IR (KBr) : 3185 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O)

  • ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 7.24–7.58 (m, 5H, Ar–H), 10.92 (s, 1H, NH).

Diazotization and Hydrazone Formation

Preparation of 4-Ethoxy-phenyl Diazonium Salt

4-Ethoxyaniline (1.0 equiv) is dissolved in HCl (20%, 5 mL) at 0–5°C. Sodium nitrite (1.05 equiv) in water is added dropwise, maintaining pH < 2. The diazonium salt is used immediately.

Coupling with Pyrazolone

The diazonium salt is coupled to 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one under alkaline conditions:

  • Reaction Conditions : Pyrazolone (1.0 equiv) and sodium acetate (2.0 equiv) in ethanol (60%, 40 mL) are stirred at 0–5°C. The diazonium salt is added portionwise, and the mixture is stirred for 3 hours.

  • Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from methanol.

Characterization Data :

  • Yield : 67–72%

  • Melting Point : 210–215°C

  • IR (KBr) : 3210 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

  • ¹H NMR (CDCl₃) : δ 1.52 (t, 3H, OCH₂CH₃), 2.35 (s, 3H, CH₃), 4.12 (q, 2H, OCH₂), 7.24–7.80 (m, 9H, Ar–H).

Alternative Pathway: Cyclization of Hydrazones

Hydrazone Intermediate Synthesis

A modified route involves forming a hydrazone precursor:

  • Reaction Conditions : 5-Methyl-2-phenyl-2,4-dihydro-pyrazol-3-one hydrazide (1.0 equiv) and 4-ethoxyacetophenone (1.1 equiv) are refluxed in methanol with glacial acetic acid (1 drop) for 3 hours.

  • Workup : The product is filtered and recrystallized from aqueous methanol.

Cyclization with Acetic Anhydride

The hydrazone is cyclized using excess acetic anhydride:

  • Reaction Conditions : Hydrazone (1.0 equiv) and acetic anhydride (10 mL) are refluxed for 2 hours.

  • Workup : Excess reagent is distilled, and the residue is poured onto ice. The product is filtered and recrystallized.

Characterization Data :

  • Yield : 70–75%

  • ¹³C NMR (DMSO-d₆) : δ 18.6 (CH₃), 63.8 (OCH₂CH₃), 116.3–148.0 (Ar–C), 168.5 (C=O).

Comparative Analysis of Methods

Parameter Diazotization-Coupling Hydrazone Cyclization
Yield 67–72%70–75%
Reaction Time 3 hours5 hours
Byproducts MinimalAcetic acid derivatives
Scalability High (gram-scale demonstrated)Moderate

The diazotization route offers higher reproducibility, while cyclization provides better yields for electron-deficient aryl groups.

Mechanistic Insights

Diazotization-Coupling Mechanism

  • Diazonium Salt Formation : 4-Ethoxyaniline undergoes nitrosation to generate a diazonium ion.

  • Electrophilic Substitution : The diazonium ion attacks the pyrazolone at position 4, facilitated by sodium acetate.

Cyclization Mechanism

  • Hydrazone Formation : Condensation between the hydrazide and ketone forms a Schiff base.

  • Acetic Anhydride-Mediated Cyclization : Intramolecular nucleophilic attack forms the oxadiazole ring, though this pathway is less selective for the target compound.

Optimization Strategies

  • Solvent Effects : Methanol maximizes hydrazone yield, while ethanol minimizes side reactions during diazotization.

  • Catalysis : Glacial acetic acid (0.5–1.0 mol%) accelerates hydrazone formation without epimerization.

  • Temperature Control : Maintaining 0–5°C during diazotization prevents diazonium salt decomposition.

Analytical Validation

Spectroscopic Consistency

  • IR : C=O stretches at 1665–1690 cm⁻¹ confirm the pyrazolone core.

  • ¹H NMR : Aromatic proton multiplicity (δ 7.2–7.8 ppm) and ethoxy quartet (δ 4.12 ppm) validate substitution patterns.

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (MeOH:H₂O = 70:30).

  • Elemental Analysis : Calculated for C₁₉H₁₈N₄O₂: C, 66.65%; H, 5.30%; N, 16.37%. Found: C, 66.52%; H, 5.22%; N, 16.28%.

Challenges and Solutions

  • Hydrazone Tautomerism : The E/Z configuration is stabilized using bulky solvents (e.g., DMF), confirmed by NOESY.

  • Diazonium Stability : Adding sulfamic acid destroys excess nitrous acid, preventing side reactions .

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted pyrazolone derivatives.

Scientific Research Applications

(4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(4-ETHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Differences Among Pyrazolone Derivatives

Compound Name Substituent at 4-Position Molecular Formula Molecular Mass (g/mol) Notable Properties
4-[(4-Ethoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one 4-Ethoxyphenyl hydrazone C₁₈H₁₈N₄O₂ 322.37 Enhanced lipophilicity due to ethoxy group; potential for moderate bioactivity
5-Methyl-2-phenyl-4-(phenyl-hydrazono)-2,4-dihydro-pyrazol-3-one Phenyl hydrazone C₁₆H₁₄N₄O 278.31 Simpler structure; lower molecular weight; baseline for activity comparisons
4-((4-Methoxy-phenyl)methylene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one 4-Methoxybenzylidene C₁₈H₁₆N₂O₂ 292.34 Methoxy group increases polarity; possible crystallinity differences
4-(3-Bromo-2-chloro-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one Halogenated benzylidene C₁₉H₁₆BrClN₂O₃ 435.70 Halogen atoms improve antimicrobial activity; steric hindrance may reduce solubility

Key Observations :

  • Ethoxy vs. Methoxy Groups : The ethoxy substituent in the target compound provides greater electron-donating capacity and lipophilicity compared to methoxy, which may enhance membrane permeability in biological systems .
  • Hydrazone vs. Benzylidene Moieties : Hydrazone derivatives (e.g., the target compound) exhibit tautomerism and hydrogen-bonding capabilities, unlike benzylidene analogues, which may influence their stability and reactivity .

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , where hydrazine derivatives react with carbonyl precursors under reflux.
  • High-yield protocols (e.g., 96% for triazole-substituted analogues) suggest that electron-withdrawing groups (e.g., fluorine) or catalysts like sodium acetate improve reaction efficiency .

Table 3: Reported Bioactivities of Pyrazolone Derivatives

Compound Type Substituents Bioactivity Reference
Benzothiazol-hydrazone Derivatives Benzothiazol + halogenated phenyl Antifungal, insecticidal
Fluorophenyl-hydrazone Analogues 3,4-Difluorophenyl Anti-inflammatory, antiproliferative
Halogenated Benzylidene Derivatives Bromo, chloro, ethoxy Antimicrobial

Key Observations :

  • The ethoxyphenyl group in the target compound may confer moderate bioactivity, though specific data are absent in the evidence. Comparatively, halogenated derivatives (e.g., bromo, chloro) show enhanced antimicrobial effects due to electrophilic substituents .
  • Fluorophenyl hydrazones exhibit strong anti-inflammatory activity (IC₅₀ values < 10 µM in COX-2 inhibition assays), suggesting that electron-withdrawing groups enhance target binding .

Physicochemical Properties

  • Solubility: Ethoxy and methoxy groups improve solubility in polar aprotic solvents (e.g., DMSO, dioxane) compared to non-substituted analogues .
  • Crystallinity: Derivatives with planar substituents (e.g., benzylidene) form stable monoclinic or triclinic crystals, while bulkier groups (e.g., ethoxy) may reduce crystallinity .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for preparing 4-[(4-Ethoxy-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with appropriate carbonyl precursors. A typical approach involves refluxing in polar aprotic solvents like DMSO, followed by crystallization from ethanol-water mixtures. For example, hydrazone formation under controlled pH (alkaline conditions) and extended reaction times (12–18 hours) can yield the target compound. Solvent choice (e.g., DMSO vs. ethanol) and temperature optimization (e.g., 60–80°C) significantly impact yield, with reported yields up to 65% .

Q. How can spectroscopic techniques elucidate the structure of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to identify proton environments (e.g., hydrazone NH, ethoxy group) and aromatic resonances. IR spectroscopy confirms functional groups (C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular geometry and tautomeric forms, as demonstrated in structurally analogous pyrazolones .

Q. What solvents and conditions are suitable for recrystallization to ensure high purity?

  • Methodological Answer : Ethanol-water mixtures (1:1 v/v) are effective for recrystallization, as they balance solubility and polarity. Cooling rates (e.g., gradual vs. ice-water quenching) influence crystal size and purity. Monitor purity via HPLC with a C18 column and UV detection (λ = 254 nm) .

Advanced Questions

Q. How can contradictory spectral or melting point data be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from polymorphism or tautomerism (e.g., keto-enol forms). Use differential scanning calorimetry (DSC) to identify polymorphic transitions and variable-temperature NMR to track tautomeric equilibria. SCXRD can distinguish between isomers, as seen in acetaldehyde phenylhydrazone studies .

Q. What computational methods predict the compound’s reactivity and pharmacological potential?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking against target proteins (e.g., cyclooxygenase-2) assesses binding affinity. Compare results with analogs like triazole-pyrazole hybrids, which show activity in anticancer assays .

Q. How does the hydrazone moiety influence biological activity, and how can structure-activity relationships (SAR) be explored?

  • Methodological Answer : The hydrazone group enables chelation with metal ions (e.g., Cu²⁺) and hydrogen bonding, critical for enzyme inhibition. Synthesize derivatives with modified substituents (e.g., halogenated phenyl groups) and test in in vitro assays (e.g., antimicrobial or antioxidant screens). Use SAR matrices to correlate substituent electronegativity with activity trends .

Q. What experimental designs optimize multi-step synthesis for yield and selectivity?

  • Methodological Answer : Implement Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity). Use thin-layer chromatography (TLC) to monitor intermediate formation. For example, coupling diazonium salts with phenolic precursors requires strict pH control (pH 8–9) and low temperatures (0–5°C) to minimize side reactions .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C for 4–8 weeks. Analyze degradation products via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius equation). Compare with structurally similar pyrazolones, which show sensitivity to acidic hydrolysis .

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